Home > Products > Screening Compounds P144660 > Fluvastatin ethyl ester
Fluvastatin ethyl ester - 786710-24-5

Fluvastatin ethyl ester

Catalog Number: EVT-13552999
CAS Number: 786710-24-5
Molecular Formula: C26H30FNO4
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluvastatin ethyl ester is a synthetic derivative of fluvastatin, which is classified as an HMG-CoA reductase inhibitor. This compound is primarily utilized for its lipid-lowering properties, helping to manage cholesterol levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke. Fluvastatin itself is recognized as the first entirely synthetic statin, distinguishing it from other statins derived from fungal sources.

Source

Fluvastatin ethyl ester can be derived from fluvastatin through esterification processes. The compound is also classified under antihyperlipidemic agents due to its role in managing lipid profiles in patients.

Classification
  • Chemical Class: Statins (HMG-CoA reductase inhibitors)
  • Drug Type: Antihyperlipidemics
  • Molecular Formula: C26H30FNO4
  • Molecular Weight: 439.52 g/mol
  • CAS Number: 615263-37-1
Synthesis Analysis

Methods

The synthesis of fluvastatin ethyl ester involves several key steps, typically starting from fluvastatin itself or its precursors. A notable method includes the use of ethyl chloroformate in the presence of a base, which facilitates the formation of the ester.

Technical Details

  1. Esterification Reaction:
    • Reactants: Fluvastatin and ethyl chloroformate.
    • Conditions: The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
    • Yield Optimization: The reaction time and temperature are critical for maximizing yield while minimizing side products.
  2. Purification:
    • The product can be purified using techniques such as column chromatography or recrystallization to remove unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

Fluvastatin ethyl ester features a complex molecular structure characterized by:

  • A fluorophenyl group.
  • An indole moiety.
  • Hydroxy groups at specific positions on a heptenoic acid backbone.

Data

  • SMILES Notation: CCOC(=O)C[C@H](O)C[C@H](O)/C=C/c1c(c2ccc(F)cc2)c3ccccc3n1C(C)C
  • IUPAC Name: Ethyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate.
Chemical Reactions Analysis

Fluvastatin ethyl ester can undergo various chemical reactions typical for esters:

  1. Hydrolysis:
    • Reaction with water under acidic or basic conditions can regenerate fluvastatin and release ethanol.
  2. Transesterification:
    • Can react with alcohols to form different alkyl esters.
  3. Reduction Reactions:
    • The double bond in the heptenoic acid moiety may be susceptible to reduction under certain conditions.
Mechanism of Action

Process Data

  1. Inhibition Mechanism:
    • Competitive inhibition at the active site of HMG-CoA reductase.
  2. Biological Impact:
    • Reduction in plasma cholesterol levels leads to decreased risk of atherosclerosis and other cardiovascular conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis.
  • Melting Point: Specific melting point data may vary based on purity and formulation but typically ranges around 100–120 °C.
Applications

Fluvastatin ethyl ester is primarily utilized in scientific research related to lipid metabolism and cardiovascular health. Its applications include:

  1. Pharmaceutical Research:
    • Development of new formulations for better bioavailability.
  2. Clinical Studies:
    • Investigating effects on lipid profiles in various populations, particularly those at risk for cardiovascular diseases.
  3. Biochemical Studies:
    • Understanding the mechanisms of action of statins and their metabolic pathways.
Synthetic Methodologies and Stereochemical Control

Wittig and Horner-Wadsworth-Emmons Reactions for Side-Chain Elongation

The construction of the (6E)-hept-6-enoate side chain, featuring the crucial ethyl ester terminus, relies primarily on olefination reactions between indole-2-carbaldehydes and C5-phosphonium/phosphonate reagents. The Wittig reaction, employing phosphonium ylides (e.g., (4-carboxybutyl)triphenylphosphonium bromide derivatives), facilitates chain elongation but often suffers from moderate (E)/(Z)-selectivity and requires stoichiometric base. Typical conditions involve reaction in aprotic solvents (THF, DMF) at temperatures between -78°C and 25°C, yielding the unsaturated ester with variable stereoselectivity (60:40 to 85:15 E:Z) [9].

In contrast, the Horner-Wadsworth-Emmons (HWE) reaction utilizing phosphonate esters (e.g., diethyl (4-ethoxy-3-oxobutyl)phosphonate) offers superior control over alkene geometry. Under carefully optimized conditions (NaH or LiOH base, THF/H₂O mixtures, 0°C to RT), HWE reactions deliver the (E)-alkene isomer with high selectivity (>95:5 E:Z). This enhanced stereocontrol stems from the stabilized anion character of phosphonate reagents and the irreversible addition-elimination mechanism favoring trans-olefin formation. The resulting α,β-unsaturated ester typically incorporates the ethyl ester group directly or as a protected acid (e.g., tert-butyl ester) later transesterified to the ethyl ester [9].

Table 2: Olefination Strategies for Side-Chain Installation

MethodReagent ExampleConditionsYield Range(E):Z SelectivityKey Advantage
WittigPh₃P=CHCH₂CH₂C(O)OEt (or protected variants)THF/DMF, NaHMDS, -78°C to RT45-75%60:40 to 85:15Simplicity, direct ester incorporation
HWE(EtO)₂P(O)CH₂C(O)CH₂CH₂C(O)OR (R=Et, tBu)THF/H₂O, LiOH/NaH, 0°C-RT65-90%>95:5Superior (E)-selectivity, milder base

Chiral Auxiliary Strategies in Asymmetric Indole Core Synthesis

While enzymatic resolutions and catalytic asymmetric methods exist, chiral auxiliaries provide a robust, scalable approach for installing the C3 stereocenter adjacent to the indole ring during assembly of the fluvastatin side chain. A prominent strategy involves coupling the indole-2-carbaldehyde with a chiral acetate equivalent derived from (1R,2S)-norephedrine or oxazolidinones. For example, the corresponding Evans' oxazolidinone propionamide undergoes diastereoselective aldol condensation with the aldehyde. The resulting β-hydroxy carbonyl compound exhibits high diastereomeric excess (de > 95%), controlled by the chiral auxiliary's shielding effect, directing the aldol addition to the si-face or re-face of the enolate. Subsequent auxiliary cleavage (e.g., LiOOH oxidation, esterification) yields the 3-hydroxy-3-(indol-2-yl)propanoate fragment with the desired (R)-configuration at C3. This fragment is then elaborated via the olefination and reduction steps described in sections 1.1 and 1.3 to complete the molecule [9].

Borane-Mediated Stereoselective Reduction of 3-Keto Intermediates

The introduction of the C5 hydroxy group with correct (S)-stereochemistry is frequently achieved via diastereoselective reduction of a 3,5-diketo ester or 3-keto-5-protected hydroxy ester intermediate. Among reducing agents, borane-dimethyl sulfide complex (BH₃·DMS) demonstrates exceptional stereoselectivity when applied to the 5-oxo moiety in substrates possessing a pre-existing C3 hydroxy group (often protected as a silyl ether). The reduction proceeds via a chelation-controlled mechanism: Borane acts as a Lewis acid, coordinating simultaneously to the C3 oxygen (free or silyl-deprotected in situ) and the C5 carbonyl oxygen. This coordination creates a rigid cyclic transition state where hydride delivery occurs exclusively from the less hindered re-face of the carbonyl, affording the desired (3R,5S)-syn-diol derivative with diastereomeric ratios (dr) typically exceeding 99:1 [1] [9].

Alternative reductants like sodium borohydride (NaBH₄) generally provide lower stereoselectivity (dr ~4:1 to 7:1 syn:anti) unless used under carefully controlled conditions (low temperature, specific solvents like MeOH or THF) or with additives like cerium chloride (CeCl₃). Zn(BH₄)₂ and L-Selectride® offer moderate improvements but rarely match borane's consistently high syn-selectivity for this substrate class. The ethyl ester functionality remains unaffected under these mild reduction conditions [1] [9].

Table 3: Reduction of 3-Hydroxy-5-keto Ester Intermediates

Reducing AgentConditionsC3 Group State(3R,5S):syn Diastereomeric Ratio (dr)Yield RangeKey Factor
BH₃·DMSCH₂Cl₂, -40°C to 0°CFree OH>99:185-95%Chelation control via B-O coordination
BH₃·DMSTHF, -78°CTBDPS-OR>99:180-92%In situ deprotection likely
NaBH₄MeOH, 0°CFree OH4:1 to 7:170-90%Poor facial selectivity
NaBH₄/CeCl₃THF/MeOH, -78°CFree OH10:1 to 15:175-88%Luche conditions improve selectivity
L-Selectride®THF, -78°CTBDPS-OR8:1 to 12:170-85%Steric approach control less effective

Protection-Deprotection Dynamics of Silyl Ethers in Hydroxy Group Preservation

Preserving the stereochemical integrity of the C3 and C5 hydroxy groups during synthetic manipulations requires strategic protection-deprotection sequences. Silyl ethers, particularly tert-butyldiphenylsilyl (TBDPS) and tert-butyldimethylsilyl (TBS) groups, are favored due to their orthogonal stability and selective cleavage profiles. The C3 hydroxy group, being less sterically hindered and often established earlier, is typically protected first as its TBDPS ether using TBDPS-Cl and imidazole in DMF. This bulky silyl group offers excellent stability towards subsequent reactions, including Wittig/HWE olefination and ester hydrolysis. The C5 hydroxy group, generated later via borane reduction of the diketo ester, is often protected with the smaller TBS group (TBSOTf, 2,6-lutidine, CH₂Cl₂) to minimize steric interactions during downstream steps [4] [9].

Crucially, boronate esters also serve as transient protecting groups and activating moieties. For example, converting the C5 hydroxy and the adjacent ethyl ester carbonyl into a cyclic ethyl boronate (using 2-ethyl-1,3,2-dioxaborolane derivatives) "locks" the 1,3-diol system conformationally. This protects both OH groups simultaneously while potentially activating the chain for further modifications. Boronate formation is reversible under mild acidic conditions (aqueous AcOH) or oxidative conditions (H₂O₂/NaOH), regenerating the diol and ethyl ester without epimerization. This strategy is particularly valuable for chromatographic purification of intermediates, as boronate esters often exhibit distinct polarity compared to diol precursors [4].

Deprotection of silyl ethers is achieved selectively: TBS groups are removed rapidly under mildly acidic conditions (PPTS in MeOH, AcOH/THF/H₂O) or fluoride sources (TBAF in THF). The more robust TBDPS group requires stronger fluoride sources (TBAF, HF·pyridine) but exhibits greater stability towards acid and nucleophiles, allowing its selective retention during C5 deprotection if needed. Final global deprotection, if required before salt formation, carefully sequences these conditions to avoid affecting the ethyl ester [4] [9].

Catalytic Systems for Syn-Selective Dihydroxy Formation

While stepwise reduction (Section 1.3) dominates industrial synthesis, catalytic asymmetric methods offer streamlined alternatives for direct introduction of the (3R,5S)-syn-dihydroxy motif. Two main catalytic approaches show promise for fluvastatin ethyl ester synthesis:

  • Evans-Tishchenko Reduction: This one-pot chemo- and stereoselective method combines an aldehyde and a β-hydroxy ketone (e.g., 3-(indol-2-yl)-3-oxopropanal derivatives) using a samarium(III) catalyst (e.g., SmI₃, Sm(OTf)₃) and an aldehyde reductant (often acetaldehyde or isobutyraldehyde). The reaction proceeds via a six-membered pericyclic transition state involving simultaneous carbonyl reduction and esterification, delivering the 1,3-syn-diol monoester (e.g., the ethyl ester if acetaldehyde is used) directly with high diastereo- and enantioselectivity (dr > 95:5, ee >90%). The mechanism inherently favors the syn-diastereomer due to the chair-like transition state with equatorial substituents [1] [8].

  • Asymmetric Dihydroxylation (AD): Although less commonly applied to the fully formed fluvastatin side chain due to potential indole incompatibilities, osmium-catalyzed AD of the corresponding ethyl 7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]hept-6-en-3,5-dienoate can be considered. Using chiral ligands like (DHQD)₂PHAL or (DHQ)₂PHAL with osmium tetroxide (OsO₄) and co-oxidants (K₃Fe(CN)₆, NMO), the syn-diol is installed across the internal alkene (C4-C5). This approach requires precise control of the diene geometry for optimal stereoselectivity and faces challenges in regioselectivity and over-oxidation [8].

While catalytic methods offer atom economy, the Evans-Tishchenko route demonstrates superior compatibility with the fluvastatin indole core and directly provides the ethyl ester functionality in the syn-diol motif, making it a compelling alternative to the borane reduction/protection sequence for specific synthetic routes [1] [8].

Properties

CAS Number

786710-24-5

Product Name

Fluvastatin ethyl ester

IUPAC Name

ethyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C26H30FNO4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H30FNO4/c1-4-32-25(31)16-21(30)15-20(29)13-14-24-26(18-9-11-19(27)12-10-18)22-7-5-6-8-23(22)28(24)17(2)3/h5-14,17,20-21,29-30H,4,15-16H2,1-3H3/b14-13+/t20-,21-/m1/s1

InChI Key

QHZGLNLLTBLIDC-SVKRATOZSA-N

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O

Isomeric SMILES

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N1C(C)C)C3=CC=C(C=C3)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.